molecular formula C18H20N2O2S2 B2392932 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide CAS No. 2034391-33-6

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide

Cat. No.: B2392932
CAS No.: 2034391-33-6
M. Wt: 360.49
InChI Key: OBTUMRVNXIXMAB-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide” is a complex organic compound. It contains a benzothiophene moiety, which is a polycyclic aromatic system with a sulfur atom, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .


Molecular Structure Analysis

The benzothiophene moiety in the molecule is a planar, aromatic system, which can contribute to the compound’s stability and may influence its interactions with other molecules. The sulfonamide group can participate in hydrogen bonding due to the presence of nitrogen and oxygen atoms .


Chemical Reactions Analysis

Benzothiophenes can undergo electrophilic aromatic substitution reactions at the positions adjacent to the sulfur atom. Sulfonamides are generally stable but can be hydrolyzed under strongly acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any additional substituents. Generally, benzothiophenes are stable, aromatic compounds, and sulfonamides have varying solubility in water depending on their structure .

Scientific Research Applications

Anti-inflammatory and Anticancer Potential

  • Synthesis and Biological Activities : A study detailed the synthesis of celecoxib derivatives, highlighting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibited significant biological activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Molecular Docking and Bioassay Studies

  • Cyclooxygenase-2 Inhibitor : Research involving the synthesis, crystal structure, molecular docking, and bioassay studies of compounds indicated their potential as cyclooxygenase-2 inhibitors, demonstrating the role of molecular structure in bioactivity (B. J. Al-Hourani et al., 2016).

Fluorescent Probe Development

  • Selective Discrimination of Thiophenols : The creation of a reaction-based fluorescent probe for distinguishing thiophenols from aliphatic thiols showcases the application of such compounds in chemical, biological, and environmental sciences (Z. Wang et al., 2012).

Antimicrobial and Enzyme Inhibition

  • Synthesis and Biological Screening : Compounds derived from N-dimethylphenyl substituted benzenesulfonamide demonstrated moderate to good antimicrobial activity, highlighting their potential in addressing bacterial infections and enzyme inhibition (Aziz‐ur‐Rehman et al., 2014).

Antitumor Activities

  • Docking Study and Biological Evaluation : The study and synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety revealed promising antimycobacterial activity, demonstrating the potential of these compounds in developing antitumor drugs (M. Ghorab et al., 2017).

Synthetic Applications

  • Directed Ortho Metalation (DoM) Methodology : Research highlighting the vast possibilities inherent in arylsulfonamides using the DoM methodology shows the role of these compounds in heterocyclic synthesis and their potential in creating new chemical entities (O. Familoni, 2002).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications, which are not available in the current literature .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-20(2)17(16-13-23-18-11-7-6-10-15(16)18)12-19-24(21,22)14-8-4-3-5-9-14/h3-11,13,17,19H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTUMRVNXIXMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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